Blonanserin

Descripción general

Descripción

La blonanserina es un compuesto antipsicótico atípico relativamente nuevo, aprobado para su uso en Japón y Corea del Sur desde enero de 2008 . Se utiliza principalmente para el tratamiento de la esquizofrenia y es conocida por su perfil de tolerabilidad mejorado en comparación con muchos otros antipsicóticos .

Métodos De Preparación

La blonanserina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 4-fluorobenzoilacetonitrilo con ciclooctanona en presencia de un catalizador para generar 4-(4-fluorofenil)-5,6,7,8,9,10-hexahidrocicloocta piridina-2(1H)-cetona . Este intermedio se procesa luego para producir blonanserina de alta pureza en condiciones de reacción suaves . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al tiempo que se mantienen prácticas respetuosas con el medio ambiente .

Análisis De Reacciones Químicas

La blonanserina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La blonanserina se puede oxidar para formar su derivado N-óxido.

Reducción: Las reacciones de reducción pueden convertir la blonanserina en su forma N-desetilada.

Sustitución: La blonanserina puede sufrir reacciones de sustitución, particularmente involucrando su grupo fluorofenilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el hidruro de litio y aluminio para la reducción. Los principales productos formados a partir de estas reacciones incluyen los derivados N-óxido y N-desetilado de blonanserina .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Blonanserin is characterized by its selective action on neurotransmitter receptors:

- Dopamine Receptors : Primarily targets D2 and D3 receptors.

- Serotonin Receptors : Modulates 5-HT2A receptors.

- Metabolic Side Effects : Exhibits a low propensity for metabolic side effects and prolactin elevation compared to other antipsychotics like risperidone and olanzapine .

Clinical Studies Overview

Several studies have demonstrated the effectiveness of this compound in treating schizophrenia:

- Study on First-Episode Patients :

- Post-Marketing Surveillance in China :

- Long-Term Efficacy Study :

Safety and Tolerability

This compound has been noted for its favorable safety profile:

- Adverse Effects : Lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .

- Metabolic Impact : Minimal effects on weight gain and metabolic parameters, making it suitable for long-term use .

- Discontinuation Rates : Notably lower than other atypical antipsychotics, with reasons primarily related to ineffectiveness rather than intolerability .

Comparative Efficacy with Other Antipsychotics

In comparative studies, this compound has shown comparable efficacy to other antipsychotics like aripiprazole and risperidone:

| Antipsychotic | Efficacy in Positive Symptoms | Efficacy in Negative Symptoms | Side Effects |

|---|---|---|---|

| This compound | High | High | Low |

| Aripiprazole | Moderate | Moderate | Moderate |

| Risperidone | High | Moderate | High |

Case Study 1: Efficacy in Treatment-Resistant Cases

A study involving patients with treatment-resistant schizophrenia demonstrated that switching to this compound resulted in significant symptom relief for over 65% of participants after switching from less effective antipsychotics .

Case Study 2: Transdermal Patch Application

Recent investigations into a this compound transdermal patch indicated improved adherence and symptom control in patients with acute exacerbations of schizophrenia, highlighting its versatility as a delivery method .

Mecanismo De Acción

La blonanserina ejerce sus efectos al unirse e inhibir los receptores de dopamina D2 y D3, así como el receptor de serotonina 5-HT2A con alta afinidad . Esta acción antagonista reduce la neurotransmisión dopaminérgica y serotoninérgica, lo que se cree que alivia los síntomas positivos y negativos de la esquizofrenia . La blonanserina tiene baja afinidad por otros receptores de dopamina y serotonina, así como por los receptores muscarínicos, adrenérgicos e histamínicos .

Comparación Con Compuestos Similares

La blonanserina a menudo se compara con otros antipsicóticos atípicos como la risperidona, la olanzapina y la quetiapina. Si bien todos estos compuestos comparten un mecanismo de acción similar, la blonanserina es única en su perfil de tolerabilidad mejorado, particularmente su menor tendencia a causar síntomas extrapiramidales y aumento de peso . Otros compuestos similares incluyen asenapina, iloperidona, lurasidona y sertindol .

La estructura química y el perfil farmacológico únicos de la blonanserina la convierten en una adición valiosa al arsenal de tratamientos disponibles para la esquizofrenia, ofreciendo un equilibrio de eficacia y tolerabilidad.

Actividad Biológica

Blonanserin is a novel atypical antipsychotic primarily indicated for the treatment of schizophrenia. Its pharmacological profile is characterized by its action on various neurotransmitter receptors, particularly dopamine and serotonin receptors. This article delves into the biological activity of this compound, highlighting its receptor binding affinity, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Receptor Binding Profile

This compound exhibits a unique receptor binding profile that distinguishes it from other antipsychotics. It primarily acts as an antagonist at:

- Dopamine D2 and D3 receptors : this compound has a significantly higher affinity for these receptors compared to traditional antipsychotics like haloperidol and atypical agents such as risperidone. Its affinity for D2 receptors is approximately 20 times greater than haloperidol and 94 times greater than risperidone .

- Serotonin 5-HT2A receptors : The drug's affinity for this receptor is lower than that for D2 receptors, which may contribute to its reduced side effects related to weight gain and metabolic syndrome commonly seen with other antipsychotics .

- 5-HT6 receptors : this compound shows relatively high affinity for 5-HT6 receptors (K_i = 11.7 nM), which is believed to be involved in cognitive function improvement .

The low affinity for adrenergic α1, histamine H1, and muscarinic M1 receptors suggests a lower risk of adverse effects such as sedation and orthostatic hypotension .

Pharmacodynamics

This compound's pharmacodynamics involve modulation of neurotransmitter systems critical to schizophrenia:

- Dopamine Modulation : By increasing extracellular levels of norepinephrine and dopamine in the prefrontal cortex, this compound may help alleviate both positive and negative symptoms of schizophrenia .

- Cognitive Function : Clinical studies indicate that this compound can enhance cognitive functions associated with prefrontal cortical activity, potentially benefiting patients with cognitive impairments due to schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption following oral administration, with a maximum plasma concentration achieved within a few hours. Key pharmacokinetic parameters include:

- Metabolism : Primarily metabolized by cytochrome P450 (CYP) 3A4 in the liver, leading to several metabolites including M-1 and M-3, which have lower pharmacological activity compared to the parent compound .

- Half-life : The terminal elimination half-life ranges from approximately 10.7 to 16.2 hours after a single dose but extends significantly (67.9 hours) after repeated dosing, allowing for once-daily administration in clinical practice .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating schizophrenia:

- Short-term Trials : In double-blind trials, this compound showed comparable efficacy to haloperidol and risperidone in managing positive symptoms while outperforming haloperidol in addressing negative symptoms .

- Long-term Studies : Open-label studies indicated that up to 87% of patients experienced significant improvements in symptoms after prolonged treatment (28 to 56 weeks), as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) scores .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Duration | Sample Size | Improvement Rate | Key Findings |

|---|---|---|---|---|

| Double-blind Trials | Short-term | Varies | Comparable with haloperidol | Effective for positive symptoms; superior for negative symptoms |

| Open-label Studies | 28 - 56 weeks | Varies | 52% - 87% | Significant PANSS/BPRS score reductions |

Safety Profile

This compound is generally well-tolerated among patients:

- Side Effects : It has a lower propensity for metabolic side effects such as weight gain and hyperlipidemia compared to other atypical antipsychotics. The incidence of prolactin elevation is also minimal .

- Clinical Observations : Studies involving adolescents and young adults have reported favorable safety outcomes, suggesting that this compound may be suitable across different age groups without significant complications .

Propiedades

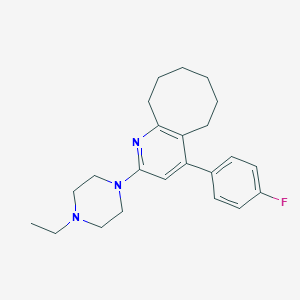

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGOZDAJGBALKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048790 | |

| Record name | Blonanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively. | |

| Record name | Blonanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132810-10-7 | |

| Record name | Blonanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132810-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blonanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132810107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Blonanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Blonanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLONANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ316B4F8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.